molecular formula C19H19N3O4S B2728206 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1448034-57-8

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2728206
CAS RN: 1448034-57-8
M. Wt: 385.44
InChI Key: CNIYQNVRBGJRRF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a cyclopropyl group, a benzo[b][1,4]dioxine ring, and a sulfonamide group .


Molecular Structure Analysis

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The benzo[b][1,4]dioxine ring is a type of benzodioxin, a class of chemical compounds consisting of a benzene ring fused to a dioxin ring.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methods for synthesizing compounds with imidazo[1,2-a]pyridine scaffolds, demonstrating the chemical versatility and potential for targeted modifications. For example, one study presents a one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing the efficiency and simplicity of generating these compounds under optimized conditions (Yu et al., 2014). Another investigation describes the creation of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as a catalyst for synthesizing N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, highlighting the role of catalysts in facilitating the synthesis of complex heterocyclic compounds (Ghorbani-Vaghei & Amiri, 2014).

Biological Activity and Applications

Imidazo[1,2-a]pyridines and related sulfonamide derivatives are extensively researched for their biological activities, including antimicrobial, antitumor, and cytoprotective properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, revealing potential applications in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, the cytoprotective properties of certain imidazo[1,2-a]pyridines against ulcerative conditions in preclinical models have been documented, indicating their potential in therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Catalysis and Chemical Transformations

Compounds with the imidazo[1,2-a]pyridine motif have also found applications in catalysis and chemical transformations. Water-soluble gold(I) and gold(III) complexes with sulfonated N-heterocyclic carbene ligands derived from imidazo[1,2-a]pyridine have been synthesized and shown to be effective catalysts in the cycloisomerization of γ-alkynoic acids, demonstrating the utility of these compounds in facilitating organic transformations (Tomás-Mendivil et al., 2013).

Antitumor Evaluation

The antitumor potential of imidazo[1,2-a]pyridine derivatives has been investigated, with studies evaluating their efficacy in preclinical models of cancer. For example, certain 7-deazapurine and 3-deazapurine derivatives structurally related to sulfonamides have been synthesized and assessed for their antileukemic activity, although results varied depending on structural modifications (Ramasamy et al., 1990).

Mechanism of Action

Target of Action

Compounds with similar imidazo[1,2-a]pyridine structures have been reported to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .

Mode of Action

Similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might interact with its targets in a similar manner.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might affect similar pathways.

Pharmacokinetics

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might have good bioavailability.

Result of Action

Similar compounds have shown potent inhibitory activity against certain targets . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might have similar effects.

Future Directions

Imidazo[1,2-a]pyridines are of significant interest in medicinal chemistry due to their diverse bioactivity . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating their biological activity for potential therapeutic applications .

properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-27(24,16-6-7-17-18(11-16)26-10-9-25-17)22(14-4-5-14)13-15-12-20-19-3-1-2-8-21(15)19/h1-3,6-8,11-12,14H,4-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIYQNVRBGJRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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